N-{4,5-dimethyl-3-[(4-methylpiperidin-1-yl)(pyridin-4-yl)methyl]thiophen-2-yl}benzamide
CAS No.:
Cat. No.: VC16310154
Molecular Formula: C25H29N3OS
Molecular Weight: 419.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H29N3OS |
|---|---|
| Molecular Weight | 419.6 g/mol |
| IUPAC Name | N-[4,5-dimethyl-3-[(4-methylpiperidin-1-yl)-pyridin-4-ylmethyl]thiophen-2-yl]benzamide |
| Standard InChI | InChI=1S/C25H29N3OS/c1-17-11-15-28(16-12-17)23(20-9-13-26-14-10-20)22-18(2)19(3)30-25(22)27-24(29)21-7-5-4-6-8-21/h4-10,13-14,17,23H,11-12,15-16H2,1-3H3,(H,27,29) |
| Standard InChI Key | ZVPKOUKTJMFOHH-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCN(CC1)C(C2=CC=NC=C2)C3=C(SC(=C3C)C)NC(=O)C4=CC=CC=C4 |
Introduction
N-{4,5-dimethyl-3-[(4-methylpiperidin-1-yl)(pyridin-4-yl)methyl]thiophen-2-yl}benzamide is a complex organic compound belonging to the benzamide class. It features a unique structure that includes a thiophene ring, a piperidine moiety, and a pyridine ring, which are integral to its potential biological applications. This compound has garnered significant interest in medicinal chemistry due to its potential pharmacological properties.
Chemical Formula and Molecular Weight
-
Molecular Formula: C₂₅H₂₉N₃OS
-
Molecular Weight: Approximately 419.6 g/mol.
Structural Components
-
Thiophene Ring: Known for its aromatic properties and potential biological activity.
-
Piperidine Moiety: Often involved in interactions with biological targets.
-
Pyridine Ring: Contributes to the compound's ability to interact with enzymes and receptors.
Synthesis
The synthesis of N-{4,5-dimethyl-3-[(4-methylpiperidin-1-yl)(pyridin-4-yl)methyl]thiophen-2-yl}benzamide typically involves multiple steps, including reactions that require specific conditions such as temperature, solvents, and catalysts to optimize yield and purity. The exact synthesis protocol may vary based on the methodology employed.
Mechanism of Action
The mechanism of action for this compound is primarily linked to its ability to interact with biological targets such as enzymes and receptors. The structural components allow it to exhibit inhibitory or modulatory effects on certain biological pathways. The binding affinity is influenced by the arrangement of functional groups within the molecule.
Potential Applications
Given its structural features and potential pharmacological properties, N-{4,5-dimethyl-3-[(4-methylpiperidin-1-yl)(pyridin-4-yl)methyl]thiophen-2-yl}benzamide is a candidate for therapeutic applications. It may be used in drug development to target specific biological pathways, although detailed clinical trials and efficacy studies are necessary to fully explore its potential.
Comparison with Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Structural Features |
|---|---|---|---|
| N-{4,5-dimethyl-3-[(4-methylpiperidin-1-yl)(pyridin-4-yl)methyl]thiophen-2-yl}benzamide | C₂₅H₂₉N₃OS | 419.6 | Thiophene, Piperidine, Pyridine |
| N-{4,5-dimethyl-3-[(4-methylpiperidin-1-yl)(pyridin-3-yl)methyl]thiophen-2-yl}benzamide | Not specified | 419.6 | Thiophene, Piperidine, Pyridine (pyridin-3-yl) |
| N-{4,5-dimethyl-3-[(4-methylpiperidin-1-yl)(pyridin-3-yl)methyl]thiophen-2-yl}furan-2-carboxamide | C₂₃H₂₇N₃O₂S | 409.5 | Thiophene, Piperidine, Pyridine (pyridin-3-yl), Furan |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume